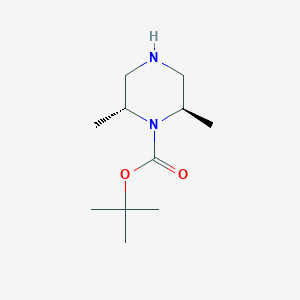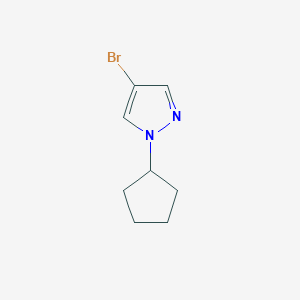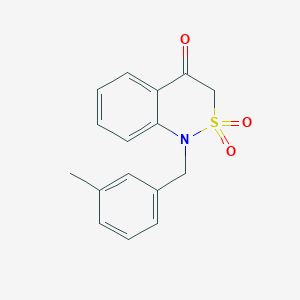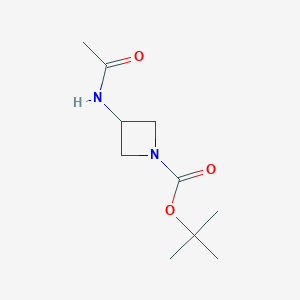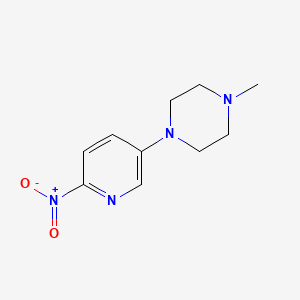
4-氰基-2-甲基苯磺酰氯
描述
4-Cyano-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S and a molecular weight of 215.66 g/mol . It is used in a variety of scientific experiments and industries.
Molecular Structure Analysis
The InChI code for 4-Cyano-2-methylbenzenesulfonyl chloride is 1S/C8H6ClNO2S/c1-6-4-7 (5-10)2-3-8 (6)13 (9,11)12/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.科学研究应用
1. 醌桥联双核配合物中的反应性
在对醌桥联双核配合物的一项研究中,配体 2,5-双[2-(甲硫基)苯胺基]-1,4-苯醌用于合成涉及氯配体的配合物。这项研究提供了对这些配合物的反应性和配位方式的见解,突出了磺酰氯衍生物在有机金属化学中的重要性 (Sommer 等人,2013)。
2. 聚合载体羟基的活化
4-氟苯磺酰氯(甲磺酰氯),一种与 4-氰基-2-甲基苯磺酰氯在结构上相似的化合物,被发现是将生物制品共价连接到固体载体上的有效试剂。该研究表明,此类磺酰氯衍生物可以在环境温度下活化羟基,从而产生潜在的治疗应用 (Chang 等人,1992)。
3. 振动光谱和计算研究
研究了 4-氰基-2-甲氧基苯磺酰氯的振动光谱性质,显示了其在光谱学和理论化学领域的意义。该研究提供了对分子几何、能隙和非线性光学活性的见解,表明此类化合物在各种科学应用中的实用性 (Nagarajan 和 Krishnakumar,2018)。
4. 在固相合成中的应用
由固定伯胺和相关磺酰氯制备的聚合物负载苯磺酰胺是化学转化中的关键中间体。这篇综述重点介绍了此类化合物在合成各种特权支架中的多种应用,展示了它们在合成化学中的多功能性 (Fülöpová 和 Soural,2015)。
5. 磺酰氯水解的催化
一项关于各种磺酰氯(包括 2-甲基苯磺酰氯)水解的研究,重点介绍了底物结构对反应速率和途径的影响。这项研究揭示了磺酰氯的催化性质及其在化学合成和催化中的潜在应用 (Ivanov 等人,2005)。
安全和危害
作用机制
Target of Action
Sulfonyl chloride compounds are generally known to react with compounds containing reactive n-h and o-h bonds .
Mode of Action
4-Cyano-2-methylbenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can react with nucleophiles such as amines and alcohols. The chloride ion is a good leaving group, which makes this compound highly reactive . The cyano group (-CN) and the methyl group (-CH3) on the benzene ring may influence the reactivity and selectivity of the compound.
Biochemical Pathways
It’s known that sulfonyl chlorides can be used to synthesize sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . These products can have various biological activities and can participate in numerous biochemical pathways.
Result of Action
The products of its reactions with amines and alcohols, namely sulfonamides and sulfonate esters, can have various biological activities depending on their specific structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyano-2-methylbenzenesulfonyl chloride. For instance, the presence of water can lead to hydrolysis of the compound . Moreover, the compound is sensitive to moisture , indicating that it should be stored in a dry environment. The temperature can also affect the rate of its reactions .
生化分析
Biochemical Properties
4-Cyano-2-methylbenzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of sulfonamides, which are compounds known for their antibacterial properties. The sulfonyl chloride group in 4-Cyano-2-methylbenzenesulfonyl chloride can react with amines to form sulfonamide bonds, which are crucial in the development of pharmaceuticals and other bioactive molecules .
In biochemical reactions, 4-Cyano-2-methylbenzenesulfonyl chloride can interact with enzymes such as proteases and kinases. These interactions often involve the formation of covalent bonds between the sulfonyl chloride group and nucleophilic residues in the active sites of the enzymes. This can lead to enzyme inhibition or modification, affecting the enzyme’s activity and function .
Cellular Effects
The effects of 4-Cyano-2-methylbenzenesulfonyl chloride on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of proteins by 4-Cyano-2-methylbenzenesulfonyl chloride can alter their activity and interactions with other cellular components, leading to changes in cellular signaling and metabolic pathways.
In some cases, 4-Cyano-2-methylbenzenesulfonyl chloride has been shown to induce apoptosis or programmed cell death in certain cell types. This effect is often mediated through the disruption of critical cellular processes and the activation of apoptotic signaling pathways. Additionally, the compound can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Molecular Mechanism
The molecular mechanism of action of 4-Cyano-2-methylbenzenesulfonyl chloride involves several key steps. At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group in 4-Cyano-2-methylbenzenesulfonyl chloride is highly reactive and can form covalent bonds with nucleophilic residues such as serine, threonine, and cysteine in proteins.
This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. For example, the inhibition of proteases by 4-Cyano-2-methylbenzenesulfonyl chloride can occur through the formation of a covalent bond with the active site serine residue, preventing substrate binding and catalysis. Similarly, the modification of kinases can affect their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyano-2-methylbenzenesulfonyl chloride can change over time due to factors such as stability and degradation. This compound is generally stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of sulfonic acid and other degradation products . The stability of 4-Cyano-2-methylbenzenesulfonyl chloride is crucial for its effectiveness in biochemical experiments, and proper storage conditions are necessary to maintain its reactivity .
Long-term effects of 4-Cyano-2-methylbenzenesulfonyl chloride on cellular function have been observed in both in vitro and in vivo studies. These effects can include changes in cell viability, proliferation, and differentiation, depending on the concentration and duration of exposure . Understanding the temporal dynamics of this compound’s effects is essential for optimizing its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Cyano-2-methylbenzenesulfonyl chloride in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including tissue damage and organ dysfunction . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on biological systems .
In animal studies, the dosage-dependent effects of 4-Cyano-2-methylbenzenesulfonyl chloride are often evaluated to determine its safety and efficacy for potential therapeutic applications. These studies help identify the optimal dosage range that maximizes the compound’s beneficial effects while minimizing its toxicity .
Metabolic Pathways
4-Cyano-2-methylbenzenesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions such as hydrolysis, oxidation, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways are essential for the compound’s detoxification and elimination from the body .
The interaction of 4-Cyano-2-methylbenzenesulfonyl chloride with specific enzymes, such as cytochrome P450s, can influence its metabolic fate and the production of reactive intermediates . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
The transport and distribution of 4-Cyano-2-methylbenzenesulfonyl chloride within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. This compound can be transported across cellular membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular proteins .
The distribution of 4-Cyano-2-methylbenzenesulfonyl chloride within tissues can also be affected by its binding to plasma proteins and other extracellular components . These interactions can influence the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-Cyano-2-methylbenzenesulfonyl chloride is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences or lipid modifications can facilitate the localization of 4-Cyano-2-methylbenzenesulfonyl chloride to the plasma membrane, endoplasmic reticulum, or other organelles .
The subcellular localization of 4-Cyano-2-methylbenzenesulfonyl chloride can affect its interactions with target proteins and its overall biological activity . Understanding the factors that influence its localization is essential for optimizing its use in biochemical research and therapeutic applications .
属性
IUPAC Name |
4-cyano-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-6-4-7(5-10)2-3-8(6)13(9,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUSOMHSAVNNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



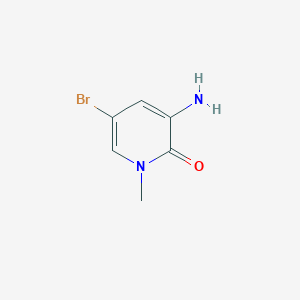
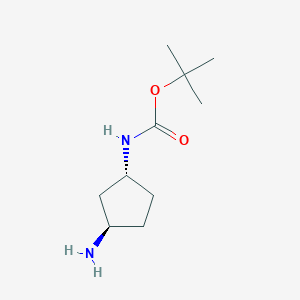

![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)
![7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1524435.png)


